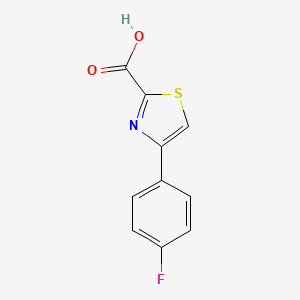

4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Übersicht

Beschreibung

The compound "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which can potentially influence its chemical and biological properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For instance, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives is achieved through a series of reactions confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . Similarly, the synthesis of Schiff bases from thiophene derivatives involves the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde . Although these methods do not directly describe the synthesis of "this compound," they provide insight into the general synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of related compounds such as 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole has been determined, revealing intermolecular interactions that contribute to the supramolecular network formation . Similarly, the crystal structure of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde shows stabilization by various intermolecular interactions . These studies suggest that "this compound" would also exhibit specific intermolecular interactions that could be analyzed through similar methods.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often leading to the formation of novel compounds with potential biological activities. For instance, Friedel–Crafts intramolecular cyclization of 5-phenylthiazole-4-carboxylic acids leads to the formation of indeno[2,1-d]thiazoles . Additionally, photocaging of carboxylic function-bearing biomolecules using thiazole-derived fluorophores demonstrates the versatility of thiazole compounds in chemical transformations . These examples indicate that "this compound" could also undergo various chemical reactions, potentially leading to new compounds with diverse applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, the antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives shows significant activity against several strains of microbes . The liquid crystalline behaviors of carboxylic acid derivatives bearing a 1,3,4-thiadiazole moiety are affected by the length of the alkoxy chain attached to the phenyl moiety . These findings suggest that the physical and chemical properties of "this compound" would be unique and could be studied in the context of its potential applications in biological systems or materials science.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-(4-Fluorophenyl)thiazole-2-carboxylic acid derivatives have been investigated for their potential as corrosion inhibitors. A study demonstrated that halogen-substituted thiazole derivatives, including 2-amino-4-(4-fluorophenyl)-thiazole, can inhibit mild steel corrosion in sulfuric acid, particularly at lower temperatures. These derivatives showed reduced effectiveness at higher temperatures, indicating a temperature-dependent inhibitory effect (Gong et al., 2019).

Fluorescent Probes for Metal Ions

Thiazole derivatives containing the 4-fluorophenyl group have been explored as fluorescent probes, particularly for aluminum(III) detection. These compounds exhibit substantial UV–visible absorbance changes upon coordination with Al3+ ions, making them potentially useful in selective metal ion detection and in studying intracellular aluminum (Lambert et al., 2000).

Drug Discovery

In drug discovery, this compound derivatives have been synthesized and analyzed for their potential as drug candidates. For instance, two novel thiazole derivatives were synthesized and subjected to structural elucidation, DFT studies, and ADME-T calculations, demonstrating promising pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).

Zukünftige Richtungen

Thiazole derivatives, including “4-(4-Fluorophenyl)thiazole-2-carboxylic acid”, have shown a wide range of biological activities . This suggests that they could be promising candidates for the development of new therapeutic agents. Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their structures for enhanced activity and selectivity .

Biochemische Analyse

Biochemical Properties

4-(4-Fluorophenyl)thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can alter signaling pathways within cells, affecting cellular functions and processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can disrupt the signaling pathways that regulate cell growth and division . This disruption can lead to changes in gene expression, affecting the production of proteins necessary for various cellular functions. Additionally, it can alter cellular metabolism by affecting the enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism . The compound’s ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications, particularly in diseases where these enzymes play a crucial role.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s effects become pronounced, leading to potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, by inhibiting specific enzymes, the compound can alter the flow of metabolites through a pathway, leading to changes in the levels of various metabolites. These changes can have downstream effects on cellular functions and processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to bind to specific transporters can affect its distribution, leading to higher concentrations in certain tissues or cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy. For instance, localization within the nucleus can enhance its ability to affect gene expression, while localization within the cytoplasm can influence its interactions with metabolic enzymes.

Eigenschaften

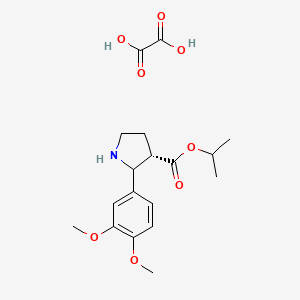

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTZSCPHZARMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589588 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886366-96-7 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of NRA0562 as a potential atypical antipsychotic?

A1: While the exact mechanism is not fully elucidated in the provided abstracts, [, ] NRA0562 has been investigated for its in vitro and in vivo pharmacological profile as a potential atypical antipsychotic. This suggests it may interact with neurotransmitter systems implicated in psychosis, such as dopamine and serotonin receptors, though further research is needed to confirm its specific targets and downstream effects.

Q2: What preclinical studies have been conducted to investigate the antipsychotic potential of NRA0562?

A2: The research highlights preclinical studies conducted on rats to assess the antipsychotic profile of NRA0562. [] This likely involves behavioral tests in animal models of psychosis to evaluate the compound's efficacy in mitigating psychosis-related symptoms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)